molecular formula C12H17BClNO2 B1492494 6-Chloro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine CAS No. 1436866-79-3

6-Chloro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No.: B1492494
CAS No.: 1436866-79-3
M. Wt: 253.53 g/mol
InChI Key: YAHADHKIILPLKC-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 2096998-30-8, molecular formula: C₁₂H₁₇BClNO₂, molecular weight: 253.53 g/mol) is a pyridine derivative functionalized with a chloro group at position 6, a methyl group at position 2, and a pinacol boronate ester at position 3. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for constructing biaryl systems . Its structural features, including the electron-withdrawing chlorine and sterically accessible boronate group, make it a versatile intermediate for synthesizing complex molecules .

Properties

IUPAC Name

6-chloro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BClNO2/c1-8-9(6-7-10(14)15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHADHKIILPLKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Chloro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a compound with significant potential in medicinal chemistry. Its structure includes a pyridine ring substituted with a chloro group and a boron-containing moiety, which enhances its biological activity. This article explores the biological activity of this compound, including its pharmacological properties and potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₇BClNO₂
  • Molecular Weight : 253.53 g/mol
  • CAS Number : 1436866-79-3

Biological Activity

The biological activity of this compound has been investigated in various studies. The following sections summarize key findings regarding its pharmacological effects.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:

CompoundCell LineIC₅₀ (µM)Mechanism
Compound AHeLa (cervical cancer)15Apoptosis
Compound BMCF-7 (breast cancer)12Cell cycle arrest

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes that are crucial in cancer progression. Notably, it has shown potential as an inhibitor of DYRK1A (dual-specificity tyrosine-phosphorylated kinase 1A), which is implicated in various cellular processes including proliferation and differentiation.

Case Studies

  • In Vivo Studies : A study conducted on mice demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to the inhibition of tumor angiogenesis.
  • Toxicity Assessment : Toxicological evaluations have indicated that while the compound exhibits potent biological activity, it also presents acute toxicity risks. Safety profiles suggest careful dosage considerations during therapeutic applications.

Pharmacological Profile

The pharmacological profile of this compound includes:

  • Bioavailability : Studies have suggested moderate bioavailability when administered orally.
  • Metabolism : The compound undergoes hepatic metabolism with potential interactions with cytochrome P450 enzymes.

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Notes
6-Chloro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 2096998-30-8 C₁₂H₁₇BClNO₂ 253.53 6-Cl, 2-CH₃, 3-boronate High reactivity in meta-selective couplings
2-Chloro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 697739-22-3 C₁₂H₁₇BClNO₂ 253.53 2-Cl, 6-CH₃, 4-boronate Para-boronate enhances conjugation
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 865186-94-3 C₁₁H₁₅BClNO₂ 239.51 3-Cl, 5-boronate Steric hindrance reduces coupling efficiency
2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 1034297-69-2 C₁₂H₁₈BNO₃ 235.09 2-OCH₃, 6-boronate Electron-donating group accelerates catalysis

Preparation Methods

General Synthetic Strategy

The preparation of 6-chloro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the selective borylation of a halogenated methylpyridine precursor. The key synthetic step is the installation of the boronate ester group on the pyridine ring, usually achieved by transition-metal-catalyzed borylation reactions.

Starting Materials and Key Intermediates

  • Halogenated Pyridine Precursor: 6-chloro-2-methylpyridine or its halogenated derivative at position 3 (e.g., 3-bromo-6-chloro-2-methylpyridine)
  • Boronic Ester Source: Bis(pinacolato)diboron (B2pin2) is the common reagent for introducing the pinacol boronate group.

Typical Synthetic Procedure

  • Metal-Catalyzed Borylation:
    The synthesis often employs a palladium or iridium catalyst to facilitate the borylation of the halogenated pyridine. For example, 3-bromo-6-chloro-2-methylpyridine reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (such as Pd(dppf)Cl2) and a base (e.g., potassium acetate) under inert atmosphere and elevated temperature (80–100 °C). This results in the substitution of the bromine atom with the boronate ester group, yielding the target compound.

  • Purification:
    The crude product is typically purified by column chromatography or recrystallization to isolate the pure boronate ester.

Alternative Methods and Industrial Considerations

  • Direct C–H Borylation:
    Some advanced methods involve direct C–H activation borylation of the pyridine ring without pre-halogenation, using iridium catalysts and bis(pinacolato)diboron. However, regioselectivity can be challenging, and this method is less common for this specific compound due to the presence of multiple substituents.

  • Protection and Functional Group Compatibility:
    When sensitive groups are present, protection strategies (e.g., Boc protection) may be employed during synthesis to prevent side reactions, followed by deprotection and further functionalization.

  • Scale-Up and Industrial Synthesis:
    Patents describe processes for preparing related heterocyclic boronate esters on gram to kilogram scale, emphasizing reaction conditions optimization, catalyst loading, and purification techniques to enhance yield and purity.

Data Table: Representative Reaction Conditions for Preparation

Step Reagents/Conditions Outcome/Notes
Starting material 3-bromo-6-chloro-2-methylpyridine Halogenated pyridine precursor
Boronate source Bis(pinacolato)diboron (B2pin2) Boronate ester donor
Catalyst Pd(dppf)Cl2 or Ir-based catalyst Facilitates borylation
Base Potassium acetate (KOAc) or similar Deprotonates to assist catalysis
Solvent DMSO, dioxane, or toluene Reaction medium
Temperature 80–100 °C Elevated to promote reaction
Atmosphere Inert gas (N2 or Ar) Prevent oxidation
Reaction time 12–24 hours Sufficient for complete conversion
Purification Column chromatography or recrystallization Isolates pure product
Yield Typically 70–90% High efficiency under optimized conditions

Research Findings and Notes

  • The regioselective borylation at the 3-position of 6-chloro-2-methylpyridine is facilitated by the presence of the chloro substituent at position 6 and the methyl group at position 2, which influence the electronic environment of the pyridine ring.

  • The boronate ester group is stable under typical Suzuki coupling conditions, making this compound a versatile intermediate for further cross-coupling reactions to build more complex molecules.

  • Optimization of catalyst, base, solvent, and temperature is crucial to maximize yield and minimize side reactions such as deboronation or homocoupling.

  • Industrial synthetic routes focus on minimizing the use of expensive catalysts and simplifying purification to enable cost-effective large-scale production.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 6-chloro-2-methyl-3-(dioxaborolan-2-yl)pyridine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation. For Suzuki coupling, use Pd catalysts (e.g., Pd(PPh₃)₄) with aryl halides and optimize solvent choice (e.g., THF or DMF) to enhance solubility and reaction rates. Reaction temperatures should be maintained between 80–100°C, and inert conditions (N₂/Ar) are critical to prevent boronic ester degradation . Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (using ethanol/water mixtures) is recommended to achieve >95% purity .

Q. How should researchers characterize this compound to confirm structural integrity?

Use a combination of:

  • NMR spectroscopy : Compare 1^1H and 13^{13}C NMR peaks with literature data for analogous pyridine-boronic esters (e.g., δ ~8.5 ppm for pyridyl protons, δ ~30 ppm for dioxaborolane carbons) .
  • X-ray crystallography : Resolve crystallographic disorder using SHELXL (for small molecules) or OLEX2 (for macromolecular interfaces). For twinned data, apply TWIN/BASF commands in SHELX .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ via ESI-MS) .

Q. What are the stability considerations for this compound under laboratory storage?

The compound is moisture-sensitive. Store under inert gas (Ar) at –20°C in sealed, amber vials. Avoid prolonged exposure to light or protic solvents (e.g., MeOH), which can hydrolyze the boronic ester .

Advanced Research Questions

Q. How can crystallographic disorder in the dioxaborolane moiety be resolved during structure refinement?

In SHELXL, use PART commands to model disorder. For severe cases (e.g., overlapping atoms), apply restraints (DFIX, SIMU) to bond lengths/angles. Validate refinement with Rint < 0.05 and CC > 0.9 for twinned data .

Q. What mechanistic insights explain variability in cross-coupling yields with this boronic ester?

Kinetic studies suggest steric hindrance from the 2-methyl group slows transmetallation. Optimize ligand choice (e.g., bulky SPhos ligands) to accelerate Pd insertion. DFT calculations can model transition states to predict regioselectivity in aryl-aryl couplings .

Q. How should conflicting spectroscopic data (e.g., unexpected 11^{11}11B NMR shifts) be analyzed?

Unexpected 11^{11}B NMR shifts (e.g., δ > 30 ppm) may indicate partial hydrolysis. Confirm via IR (B-O stretching ~1350 cm⁻¹) or titrate with NaOH to quantify boronic acid impurities. Re-purify via flash chromatography if degradation exceeds 5% .

Q. What strategies mitigate side reactions in multi-step syntheses involving this compound?

  • Protection/deprotection : Use TMS groups to shield reactive sites during halogenation.
  • Temperature control : Limit exothermic reactions (e.g., Grignard additions) to <0°C to prevent boronic ester cleavage .
  • Additive screening : Include Cs₂CO₃ to suppress homocoupling byproducts in Pd-mediated reactions .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Reactant of Route 2
Reactant of Route 2
6-Chloro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

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